Leucylvaline
CAS No.: 100758-58-5
Cat. No.: VC20742903
Molecular Formula: C11H22N2O3
Molecular Weight: 230.3 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 100758-58-5 |
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Molecular Formula | C11H22N2O3 |
Molecular Weight | 230.3 g/mol |
IUPAC Name | 2-[(2-amino-4-methylpentanoyl)amino]-3-methylbutanoic acid |
Standard InChI | InChI=1S/C11H22N2O3/c1-6(2)5-8(12)10(14)13-9(7(3)4)11(15)16/h6-9H,5,12H2,1-4H3,(H,13,14)(H,15,16) |
Standard InChI Key | MDSUKZSLOATHMH-UHFFFAOYSA-N |
SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |
Canonical SMILES | CC(C)CC(C(=O)NC(C(C)C)C(=O)O)N |
Chemical Structure and Properties
Chemical Composition
Leucylvaline has a defined chemical composition that determines its behavior in biological systems:
Property | Value |
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Chemical Formula | C11H22N2O3 |
Average Molecular Weight | 230.304 Da |
Monoisotopic Molecular Weight | 230.16304258 Da |
IUPAC Name | 2-(2-amino-4-methylpentanamido)-3-methylbutanoic acid |
Traditional Name | Leu-Val |
Molecular Framework | Aliphatic acyclic compound |
These physical characteristics influence how Leucylvaline interacts with biological systems and analytical instruments used in metabolomic research .
Structural Characteristics
Leucylvaline contains a peptide bond linking the carboxyl group of leucine to the amino group of valine. This creates a linear dipeptide with specific structural characteristics:
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The N-terminal amino acid (leucine) retains a free amino group
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The C-terminal amino acid (valine) maintains a free carboxyl group
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The central peptide bond provides structural rigidity
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Both constituent amino acids contribute their distinctive side chains:
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Leucine provides a branched aliphatic side chain (isobutyl group)
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Valine contributes a smaller branched aliphatic side chain (isopropyl group)
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Both leucine and valine are classified as branched-chain amino acids (BCAAs), giving Leucylvaline unique physical and chemical properties compared to dipeptides containing amino acids from other classes.
Component Amino Acids
Leucine Properties
Leucine, one of the constituent amino acids in Leucylvaline, has significant biological importance as an essential branched-chain amino acid. Studies involving leucine have demonstrated its effects on various physiological processes, including blood coagulation. Research has shown that leucine can enhance blood coagulability in animal models, with observable effects at various dosages (5, 10, 20, and 30 mg/kg when administered intravenously) .
Specifically, one study found that leucine administration (10 mg/kg intravenously) resulted in a 21% increase in coagulation activity at 210 minutes post-injection in experimental models treated with warfarin . This suggests potential interactions between leucine metabolism and coagulation pathways, though the direct relevance to Leucylvaline remains to be established.
Valine Properties
Valine, the second component of Leucylvaline, is also an essential branched-chain amino acid with well-documented properties:
In specialized applications, purified L-valine obtained through fermentation processes can contain extremely high concentrations of valine, with values reported between 965-980 g/kg . This high-purity form is typically used for biochemical research, nutritional supplementation, and pharmaceutical applications.
Biological Role of Leucylvaline
Metabolic Pathways
Leucylvaline primarily functions as an intermediate in protein catabolism. When proteins containing adjacent leucine and valine residues undergo partial hydrolysis, Leucylvaline may form transiently before complete breakdown into its constituent amino acids. The metabolic fate typically follows these pathways:
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Formation during protein digestion in the gastrointestinal tract
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Potential absorption through specialized dipeptide transporters
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Further hydrolysis by dipeptidases to release free leucine and valine
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Metabolism of individual amino acids through their respective pathways
Current research indicates that most dipeptides, including Leucylvaline, are relatively short-lived intermediates that quickly progress toward complete amino acid breakdown through specific degradation pathways .
Physiological Functions
While the exact physiological functions of Leucylvaline remain incompletely characterized, research on dipeptides generally suggests several potential roles:
The individual amino acids within Leucylvaline have well-documented physiological roles. Leucine serves as a key regulator of protein synthesis through the mTOR pathway and has demonstrated effects on blood coagulation processes . Valine contributes to energy production, muscle metabolism, and serves as a glucogenic amino acid that can be converted to glucose when needed.
Research Applications and Findings
Current Studies
Research involving Leucylvaline specifically remains limited, with most studies focusing on the broader category of dipeptides or on the individual amino acids leucine and valine. Current research applications include:
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Metabolomic profiling: Identification and quantification of Leucylvaline in biological samples as potential biomarkers for various physiological or pathological states
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Protein metabolism studies: Understanding the kinetics of protein breakdown through monitoring dipeptide formation and clearance
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Nutritional science: Investigating the potential benefits of dipeptides as more bioavailable forms of essential amino acids
Analytical Methods for Leucylvaline Detection
Laboratory Techniques
Modern analytical chemistry employs several techniques for the identification and quantification of Leucylvaline in research settings:
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Liquid chromatography coupled with mass spectrometry (LC-MS): Allows precise separation and identification of Leucylvaline in complex biological samples
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Nuclear magnetic resonance (NMR) spectroscopy: Provides detailed structural information and can be used for quantification in certain contexts
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High-performance liquid chromatography (HPLC): Enables separation and quantification with appropriate detection methods
Standardization and Reference Materials
The Human Metabolome Database (HMDB) contains reference data for Leucylvaline, including molecular properties, spectral information, and structural data that can be used for accurate identification in research settings . These reference materials facilitate consistent identification across different laboratories and research contexts.
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